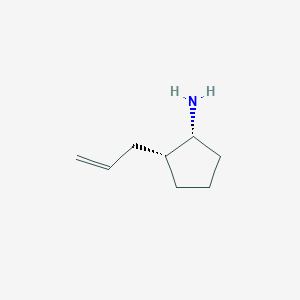

rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis

Description

rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine, cis is a chiral cyclopentane derivative characterized by a cis-configuration at the 1R and 2R stereocenters. Its molecular formula is C₈H₁₅N, with a monoisotopic mass of 125.12045 Da . The SMILES string C=CC[C@H]1CCC[C@H]1N and InChIKey ZYSFCZXVKZBMTC-JGVFFNPUSA-N confirm the stereochemistry and connectivity . The compound features a propenyl substituent (CH₂CH=CH₂) at the cyclopentane ring’s 2-position and an amine group at the 1-position.

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

(1R,2R)-2-prop-2-enylcyclopentan-1-amine |

InChI |

InChI=1S/C8H15N/c1-2-4-7-5-3-6-8(7)9/h2,7-8H,1,3-6,9H2/t7-,8+/m0/s1 |

InChI Key |

ZYSFCZXVKZBMTC-JGVFFNPUSA-N |

Isomeric SMILES |

C=CC[C@H]1CCC[C@H]1N |

Canonical SMILES |

C=CCC1CCCC1N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis

General Synthetic Strategies

The synthesis of cis-1,2-disubstituted cyclopentane derivatives such as rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine typically involves:

Synthetic Routes from Literature

Intramolecular Nucleophilic Addition to Rhodacyclopentanones

A notable approach involves rhodium-catalyzed intramolecular nucleophilic addition to rhodacyclopentanones, which enables the formation of cis-1,2-disubstituted cyclopentane frameworks with high stereocontrol. This method has been explored in the context of seven-membered N-heterocycles but is adaptable to five-membered ring systems as well. The process involves:

- Oxidative addition of Rh(I) into cyclopropane C-C bonds

- Migratory insertion of carbon monoxide

- Reductive elimination forming the cyclopentane ring with substituents in cis configuration

This method allows for the installation of an allyl group at the 2-position and an amino substituent at the 1-position with control over stereochemistry.

Diastereoselective [2+2] Photocycloaddition and Subsequent Functionalization

Another approach uses intramolecular Cu(I)-catalyzed [2+2] photocycloaddition of alkenes tethered to nitrogen atoms to form cyclobutane intermediates, which can be ring-expanded or functionalized to yield cyclopentane amines. The facial diastereoselectivity is influenced by the conformation of the starting material and coordination to copper, favoring cis-substitution patterns.

Asymmetric Crotylation and Subsequent Cyclization

Asymmetric crotylation of pyruvate esters forms vicinal stereocenters that can be elaborated into cyclopentane rings bearing amino and allyl groups in cis configuration. This method is part of a broader strategy for synthesizing necic acids and related alkaloids, which share structural motifs with the target compound.

Reductive Amination of cis-2-(prop-2-en-1-yl)cyclopentanone

A practical synthetic route involves the preparation of cis-2-(prop-2-en-1-yl)cyclopentanone followed by reductive amination to introduce the amino group at the 1-position. This method benefits from the availability of the ketone precursor and the high stereoselectivity of reductive amination under appropriate conditions.

Detailed Synthetic Procedure Example

Synthesis of cis-2-(prop-2-en-1-yl)cyclopentanone

- Starting from cyclopentanone, allylation at the 2-position is achieved via enolate alkylation using allyl bromide under basic conditions.

- The reaction is controlled to favor cis stereochemistry by temperature regulation and choice of base.

Reductive Amination to Obtain this compound

- The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.

- The reaction proceeds with retention of the cis configuration, yielding the desired amine.

Data Table: Comparison of Preparation Methods

Research Findings and Analysis

- The rhodium-catalyzed method provides an efficient route to cis-1,2-disubstituted cyclopentanes with excellent stereocontrol but is often limited by catalyst cost and reaction complexity.

- Photocycloaddition approaches offer mild, catalyst-based methods but may lead to diastereomeric mixtures that require further purification.

- Asymmetric crotylation allows for enantioselective synthesis, crucial for applications requiring chiral purity, but involves more synthetic steps and chiral auxiliaries.

- Reductive amination is a widely used and practical approach for introducing amino groups with retention of stereochemistry, especially when the ketone precursor is readily available.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis has several scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.

Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine, cis with structurally related cyclopentane- and cyclopropane-based amines, emphasizing substituents, stereochemistry, and available

Structural and Functional Insights

- In contrast, the pyrazole-substituted analog (C₈H₁₄ClN₃) exhibits hydrogen-bonding capabilities, making it suitable for receptor-binding studies .

- Stereochemical Impact : The cis-1R,2R configuration distinguishes the target compound from trans-configured cyclopentane amines (e.g., rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride), which exhibit altered pharmacokinetic profiles due to ring strain and substituent orientation .

- Literature Gaps: Unlike Gamma-coniceine (C₈H₁₅N isomer with 50 patents), the target compound lacks reported synthetic routes or biological data, highlighting opportunities for novel research .

Biological Activity

The compound rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine, commonly referred to in the literature as a cyclopentyl amine derivative, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine can be represented as follows:

Molecular Weight: 139.19 g/mol

CAS Number: 2138010-60-1

The biological activity of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine is primarily attributed to its interaction with neurotransmitter systems, particularly in modulating the release and reuptake of monoamines such as serotonin and dopamine. This compound may exhibit properties similar to known psychoactive substances, influencing mood and cognitive functions.

Biological Activities

Research indicates that rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine possesses several noteworthy biological activities:

1. Antidepressant Effects

Studies have shown that compounds structurally related to cyclopentyl amines can have antidepressant-like effects in animal models. These effects are often linked to the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the synaptic cleft.

2. Neuroprotective Properties

Preliminary studies suggest that this compound may exert neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

3. Potential Anti-Cancer Activity

Emerging evidence points towards the anti-cancer potential of cyclopentyl amines. Specifically, rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine has been evaluated for its ability to inhibit tumor cell proliferation in vitro.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Neuropharmacological Assessment | Demonstrated significant antidepressant-like behavior in rodent models through forced swim tests (FST). |

| Study 2 : Cytotoxicity Assay | Exhibited selective cytotoxicity against various cancer cell lines, notably reducing cell viability by over 50% at certain concentrations. |

| Study 3 : Inflammation Model | Showed reduction in pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model. |

Research Findings

Recent studies have focused on the synthesis and evaluation of analogs of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine to enhance its biological activity and selectivity. The following table summarizes key findings from various research articles:

| Research Article | Focus | Key Results |

|---|---|---|

| Article A | Synthesis of Derivatives | Identified several derivatives with improved MAO inhibition activity. |

| Article B | In Vivo Studies | Confirmed antidepressant effects through behavioral assays in mice. |

| Article C | Cancer Cell Lines | Reported IC50 values indicating potent anti-cancer activity against breast and prostate cancer cells. |

Q & A

Basic: What are the recommended enantioselective synthesis routes for rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine, cis?

Answer:

Synthesis of this chiral amine typically involves asymmetric catalysis or chiral resolution due to the stereochemical complexity of the cyclopentane backbone. Key steps include:

- Cyclopentane Ring Functionalization : Introduce the prop-2-en-1-yl group via Grignard addition or cross-coupling reactions (e.g., Heck coupling) to a pre-functionalized cyclopentane intermediate .

- Amine Installation : Use reductive amination or Curtius rearrangement with chiral auxiliaries (e.g., Evans oxazolidinones) to ensure stereochemical control .

- Chiral Resolution : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to isolate the desired cis-(1R,2R) enantiomer .

Critical Parameters : Reaction temperature (<0°C for Grignard reactions) and solvent polarity (THF for cross-coupling) significantly impact yield and enantiomeric excess (ee) .

Basic: How can the stereochemical configuration of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine, cis be validated?

Answer:

Validation requires multi-technique corroboration :

- NMR Spectroscopy : Analyze coupling constants (e.g., JHH for cyclopentane protons) and NOE correlations to confirm cis geometry and substituent orientation .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., heavy-atom derivatization with bromine) .

- Chiral HPLC : Compare retention times with enantiopure standards (e.g., Chiralpak IA columns) .

Data Interpretation : Cross-reference with PubChem or ECHA databases for analogous cyclopentane amines to confirm spectral consistency .

Advanced: What computational methods are suitable for optimizing the synthesis of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine, cis?

Answer:

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) are critical:

- Reaction Pathway Analysis : Simulate transition states (e.g., for enantioselective steps) using Gaussian09 or ORCA to identify energy barriers and optimize catalysts (e.g., B3LYP/6-31G*) .

- Solvent Effects : Use COSMO-RS to model solvent interactions and predict reaction yields in polar aprotic solvents (e.g., DMF) .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst loading) .

Case Study : For similar cyclopropane amines, DFT-guided optimization improved ee from 75% to 92% by modifying ligand stereoelectronic properties .

Advanced: How does the prop-2-en-1-yl substituent influence the biological activity of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine, cis?

Answer:

The allyl group impacts both pharmacokinetics and target binding:

- Lipophilicity : Increases membrane permeability (logP ~2.5) compared to non-allylated analogs, enhancing CNS bioavailability .

- Receptor Interactions : The allyl group’s π-electrons enable cation-π interactions with neurotransmitter receptors (e.g., serotonin 5-HT2A), as observed in fluorophenylcyclopropane analogs .

- Metabolic Stability : Allylic positions are prone to oxidation, requiring prodrug strategies or CYP450 inhibition to prolong half-life .

Experimental Validation : Perform radioligand binding assays (e.g., with tritiated ligands) and MD simulations to map binding poses .

Advanced: How can conflicting data on the biological activity of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine, cis be resolved?

Answer:

Address discrepancies through systematic validation :

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell lines) across labs. For example, conflicting IC50 values in enzyme inhibition studies may arise from variations in ATP concentrations .

- Structural Analog Comparison : Benchmark against cis-2-(3,4-difluorophenyl)cyclopropan-1-amine, which shows consistent NMDA receptor antagonism (IC50 = 120 nM) .

- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and ECHA to identify outliers and consensus trends .

Example : Discrepancies in cytotoxicity (e.g., LD50 in HepG2 cells) may reflect impurities; validate purity via LC-MS (>98%) before retesting .

Basic: What analytical techniques are recommended for purity assessment of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine, cis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.